N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethylpyrimidinylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-3-nitroaniline.
Acylation: The 4-chloro-3-nitroaniline is then acylated with 2-chloroacetyl chloride to form N-(4-chloro-3-nitrophenyl)-2-chloroacetamide.
Substitution: The final step involves the substitution of the chlorine atom in N-(4-chloro-3-nitrophenyl)-2-chloroacetamide with 4,6-dimethyl-2-mercaptopyrimidine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydroxide, ethanol.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: N-(4-amino-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxide or sulfone derivatives.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is similar to other acetamide derivatives with chloro-nitrophenyl and pyrimidinylsulfanyl groups.
- Compounds such as this compound and this compound share structural similarities but may differ in their specific substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3S/c1-8-5-9(2)17-14(16-8)23-7-13(20)18-10-3-4-11(15)12(6-10)19(21)22/h3-6H,7H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCCAQMOWCCMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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